7-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinolin-1-one
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Overview
Description
7-(Hydroxymethyl)-1,2,3,4-tetrahydroisoquinolin-1-one is a heterocyclic organic compound that belongs to the class of isoquinolines Isoquinolines are known for their diverse biological activities and are often found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinolin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction of isoquinoline derivatives followed by hydroxymethylation. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and hydroxymethylation can be achieved using formaldehyde in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation and continuous flow processes. These methods ensure higher yields and purity, making the compound suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: 7-(Hydroxymethyl)-1,2,3,4-tetrahydroisoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol or amine using reducing agents.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
7-(Hydroxymethyl)-1,2,3,4-tetrahydroisoquinolin-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and as a precursor for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. For instance, it may inhibit certain enzymes involved in the biosynthesis of neurotransmitters, thereby modulating neurological functions.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the hydroxymethyl group.
7-Hydroxy-1,2,3,4-tetrahydroisoquinoline: Similar structure with a hydroxyl group instead of a hydroxymethyl group.
7-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure with a methyl group instead of a hydroxymethyl group.
Uniqueness: 7-(Hydroxymethyl)-1,2,3,4-tetrahydroisoquinolin-1-one is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for further chemical modifications and enhances the compound’s potential as a versatile intermediate in synthetic chemistry and drug development.
Properties
CAS No. |
1341300-68-2 |
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Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
7-(hydroxymethyl)-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H11NO2/c12-6-7-1-2-8-3-4-11-10(13)9(8)5-7/h1-2,5,12H,3-4,6H2,(H,11,13) |
InChI Key |
UTGIFVPKSIPPEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)CO |
Purity |
95 |
Origin of Product |
United States |
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